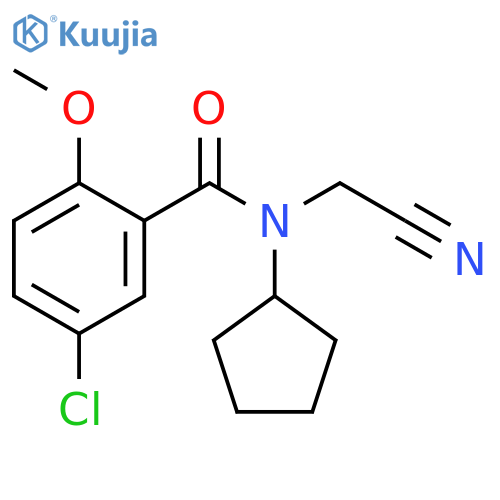Cas no 1481461-65-7 (5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide)

1481461-65-7 structure
商品名:5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- 1481461-65-7
- EN300-26680106
- Z1233173107
- 5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
- AKOS013797542
- 5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide
-
- インチ: 1S/C15H17ClN2O2/c1-20-14-7-6-11(16)10-13(14)15(19)18(9-8-17)12-4-2-3-5-12/h6-7,10,12H,2-5,9H2,1H3
- InChIKey: KABGERQSQSSYGL-UHFFFAOYSA-N
- ほほえんだ: C(N(CC#N)C1CCCC1)(=O)C1=CC(Cl)=CC=C1OC
計算された属性
- せいみつぶんしりょう: 292.0978555g/mol
- どういたいしつりょう: 292.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 53.3Ų
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 500.2±50.0 °C(Predicted)
- 酸性度係数(pKa): -2.10±0.20(Predicted)
5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26680106-0.1g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
| Enamine | EN300-26680106-2.5g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
| Enamine | EN300-26680106-5g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 90% | 5g |
$1406.0 | 2023-09-12 | |
| Enamine | EN300-26680106-0.5g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
| Enamine | EN300-26680106-1.0g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
| Enamine | EN300-26680106-5.0g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
| Enamine | EN300-26680106-0.05g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
| Enamine | EN300-26680106-10g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 90% | 10g |
$2085.0 | 2023-09-12 | |
| Enamine | EN300-26680106-0.25g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
| Enamine | EN300-26680106-1g |
5-chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide |
1481461-65-7 | 90% | 1g |
$485.0 | 2023-09-12 |
5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
1481461-65-7 (5-Chloro-N-(cyanomethyl)-N-cyclopentyl-2-methoxybenzamide) 関連製品
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量